ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate
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Overview
Description
Ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate, also known as ETAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. ETAC is a synthetic compound that belongs to the indene family and is widely used in organic chemistry research.
Mechanism of Action
The mechanism of action of ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell walls and membranes, leading to cell death. Additionally, ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Biochemical and Physiological Effects:
ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including antifungal, antibacterial, anti-inflammatory, and analgesic effects. ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate has also been shown to exhibit potent antioxidant activity, which may have potential applications in the treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate is its potent antifungal and antibacterial activity, which makes it a promising candidate for the development of new antibiotics. Additionally, ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate is relatively easy to synthesize and purify, making it a useful compound for organic synthesis. However, ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate may lead to the discovery of more potent and selective compounds with potential applications in drug discovery and medicinal chemistry.
Synthesis Methods
The synthesis of ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate involves the reaction of 2-aminoindane with trifluoroacetic anhydride in the presence of a base, followed by esterification with ethyl chloroformate. The resulting compound is then purified by recrystallization to obtain ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate in high yield and purity.
Scientific Research Applications
Ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate has been widely used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. One of the most significant applications of ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate is in the development of new drugs for the treatment of various diseases. ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate has been shown to exhibit potent antifungal and antibacterial activity, making it a promising candidate for the development of new antibiotics. Additionally, ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate has been used in the synthesis of various bioactive compounds, including indene derivatives, which have potential applications in the treatment of cancer and other diseases.
properties
IUPAC Name |
ethyl 2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-3H-indene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-2-21-12(19)11-9-6-4-3-5-8(9)7-10(11)18-13(20)14(15,16)17/h2-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBDLMDDXRQEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CC2=C1CCCC2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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